Ischemin
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Overview
Description
Cell-permeable, reversible inhibitor of bromodomain (CBP-BRD); Inhibitor of the transcription functions of p53 on DNA damage; High Quality Biochemicals for Research Uses
Scientific Research Applications
Ischemin in Hypertension and Renal Ischemia
Ischemin has been studied in the context of hypertension resulting from complete renal ischemia. A key finding is that hypertension developing from renal ischemia is of humoral origin, not nervous. Ischemin, identified as a pressor substance in perfusates of completely ischemic kidneys, is linked to hypertension following the release of total renal ischemia (Prinzmetal, Lewis, & Leo, 1940).
MRI and MR Spectroscopy in Cerebral Ischemia Research
Magnetic Resonance Imaging (MRI) and MR Spectroscopy (MRS) have been applied to study cerebral ischemia, particularly in animal models. These techniques are crucial for investigating the pathomechanisms of stroke and advancements in related technology (Hoehn, Nicolay, Franke, & van der Sanden, 2001).
Cheminformatics in Biomedical Research
Cheminformatics plays a significant role in researching chemical structures like ischemin and their biological activities. It integrates chemical structures with biomedical databases, aiding in drug discovery and understanding the effects of compounds like ischemin (Rosania, Crippen, Woolf, States, & Shedden, 2007).
Neuroprotection in Stroke Treatment
Studies have shown that natural compounds, such as andrographolide, exhibit neuroprotective activities in stroke models. This could be relevant to ischemin research, as understanding neuroprotective mechanisms in cerebral ischemia is vital (Yang et al., 2017).
Autophagy in Chronically Ischemic Myocardium
Research has indicated that chronically ischemic myocardium can induce autophagy, a process protecting against further ischemia. This is significant in understanding ischemin's role in chronic ischemia and potential protective mechanisms (Yan et al., 2005).
properties
CAS RN |
1357059-00-7 |
---|---|
Product Name |
Ischemin |
Molecular Formula |
C15H17N3O4S |
Molecular Weight |
335.378 |
IUPAC Name |
5-[(2Z)-2-(2-amino-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,17H,16H2,1-3H3,(H,20,21,22)/b18-13- |
InChI Key |
WGEVKJVUKOELFY-AQTBWJFISA-N |
SMILES |
CC1=CC(=C(C=C1NN=C2C=C(C(=O)C=C2N)C)S(=O)(=O)O)C |
synonyms |
(E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid; 5-[(1E)-2-(2- Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethyl-benzenesulfonic acid; MS120 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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